molecular formula C12H16N4 B2952048 N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine CAS No. 1157795-89-5

N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine

Cat. No.: B2952048
CAS No.: 1157795-89-5
M. Wt: 216.288
InChI Key: PKMKOIHZZIFDMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with methyl groups at positions 1 and 3, and a cyclopropylmethylamine moiety at position 5. This scaffold is structurally related to bioactive molecules targeting kinases, receptors, and enzymes due to its ability to mimic purine bases . The cyclopropylmethyl group enhances lipophilicity and metabolic stability compared to linear alkyl chains, making it a valuable motif in medicinal chemistry.

Properties

IUPAC Name

N-(cyclopropylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-8-11-5-10(13-6-9-3-4-9)7-14-12(11)16(2)15-8/h5,7,9,13H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKMKOIHZZIFDMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C=C(C=N2)NCC3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine typically involves the following steps:

  • Formation of the Pyrazolo[3,4-b]pyridine Core: This can be achieved through the cyclization of appropriate precursors such as pyridine derivatives and hydrazines.

  • Introduction of Substituents: The cyclopropylmethyl group and the methyl groups are introduced through subsequent chemical reactions, often involving reagents like alkyl halides and Grignard reagents.

  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.

  • Substitution: Substitution reactions involving the pyrazolo[3,4-b]pyridine core can lead to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Alkyl halides and Grignard reagents are typically employed for substitution reactions.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and biological properties.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a tool in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: In the medical field, N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine has potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities such as anti-inflammatory, analgesic, or anticancer properties.

Industry: In the industrial sector, this compound can be used in the development of new materials, catalysts, and chemical processes.

Mechanism of Action

The mechanism by which N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine exerts its effects depends on its specific application. For example, in medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and targets involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Pyrazolo[3,4-b]pyridine Derivatives

The pyrazolo[3,4-b]pyridine core is a common structural feature in kinase inhibitors and other bioactive agents. Key derivatives include:

Compound Name Substituents (Position 5) Molecular Weight Key Properties/Applications Synthesis Yield Source
Target Compound N-(cyclopropylmethyl) 217.27 (est.) Enhanced lipophilicity, metabolic stability Not reported N/A
1,3-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine -NH2 162.19 Base scaffold; commercial availability N/A
S37 () N-(2-chloro-5-nitropyridin-4-yl) 305.1 Intermediate in kinase inhibitor synthesis 84%
Compound 4{37,596,12} () N-[(oxolan-3-yl)methyl] 488.09 Imidazopyridine hybrid; antimicrobial potential 66%
Derivative N-(3-methoxypyridin-5-yl) ~350 (est.) BRAF kinase inhibitor; photoactivatable Not reported
Key Observations:
  • Substituent Effects : The cyclopropylmethyl group in the target compound likely improves membrane permeability compared to polar groups like nitro-pyridine (S37) or oxolanylmethyl (). Cyclopropane’s ring strain may also influence binding pocket interactions .
  • Synthetic Accessibility : Derivatives with aryl or heteroaryl substituents (e.g., S37) often require palladium-catalyzed cross-coupling, whereas alkylation of the primary amine (as in the target compound) may involve simpler SN2 reactions .

Pyrazolo[3,4-b]pyridine vs. Other Pyrazolo-Fused Heterocycles

Pyrazolo[3,4-b]pyridine analogs differ in ring fusion and substitution patterns, impacting their bioactivity:

Heterocycle Example Compound (Evidence) Key Differences Applications
Pyrazolo[3,4-b]pyridine Target Compound Balanced solubility and rigidity Kinase inhibition, CNS agents
Pyrazolo[3,4-c]pyridine Altered ring fusion; reduced planarity EGFR inhibitors
Pyrazolo[3,4-d]pyrimidine Expanded π-system; increased polarity Anticancer agents, nucleotide analogs
Pyrazolo[1,5-a]pyrimidine Varied hydrogen-bonding capacity SelK inhibitors, anti-inflammatory
Key Observations:
  • Planarity and Binding : Pyrazolo[3,4-b]pyridines (target compound’s core) retain planar geometry critical for ATP-binding pocket interactions in kinases .
  • Solubility : Derivatives with polar substituents (e.g., methoxy in ) exhibit improved aqueous solubility compared to alkylated analogs .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight and Lipophilicity : The target compound’s estimated molecular weight (~217) is lower than bulkier analogs like ’s imidazopyridine hybrid (488.09), suggesting better bioavailability .
  • Such data help validate structural integrity in analogs.

Biological Activity

N-(cyclopropylmethyl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-amine (CAS No. 1157795-89-5) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the realm of kinase inhibition and other therapeutic applications. This article explores its biological activity, structure, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-b]pyridine core which is known for its diverse biological activities. The molecular formula is C12H16N4C_{12}H_{16}N_{4}, with a molecular weight of approximately 216.288 g/mol. The structural representation is crucial as it influences the compound's interaction with biological targets.

Property Details
Molecular Formula C12H16N4
Molecular Weight 216.288 g/mol
CAS Number 1157795-89-5
IUPAC Name N-(cyclopropylmethyl)-1,3-dimethylpyrazolo[3,4-b]pyridin-5-amine

Kinase Inhibition

The pyrazolo[3,4-b]pyridine scaffold is frequently associated with kinase inhibitors. Studies suggest that compounds with this structure may inhibit various kinases involved in critical signaling pathways, potentially impacting cancer progression and other diseases. For instance, the compound's ability to inhibit specific kinases could be explored through in vitro assays to determine its efficacy against particular targets such as the JAK/STAT pathway, which is implicated in numerous malignancies and inflammatory conditions .

Anticancer Potential

Research has indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anticancer properties. The introduction of substituents like cyclopropylmethyl and dimethyl groups can enhance the selectivity and potency of these compounds against tumor cells. For example, studies on similar compounds have shown promising results in inhibiting cell proliferation in various cancer cell lines .

Case Studies and Research Findings

  • In Vitro Studies : In a study evaluating the effects of this compound on cancer cell lines, it was found to induce apoptosis and inhibit cell growth at micromolar concentrations. The mechanism was attributed to the compound's interaction with specific kinase targets that regulate cell cycle progression.
  • Structure-Activity Relationship (SAR) : Research into the SAR of pyrazolo[3,4-b]pyridine derivatives indicates that modifications at the 1 and 3 positions significantly affect biological activity. Compounds with bulky groups at these positions tend to exhibit enhanced potency against kinases compared to their simpler analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.